molecular formula C22H17N3O2S2 B4137468 N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide

N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide

Cat. No. B4137468
M. Wt: 419.5 g/mol
InChI Key: NHFLBZVFNPJPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This compound has also been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. In vivo studies have shown that this compound can reduce tumor growth and metastasis, alleviate inflammation, and improve cognitive function in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide in lab experiments is its relatively low toxicity. This compound has been found to have a high safety profile in animal studies, with no significant adverse effects reported at therapeutic doses. Additionally, this compound is a stable compound that can be easily synthesized and stored. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide research. One area of interest is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the potential neuroprotective effects of this compound in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Its potential therapeutic applications have been extensively studied in scientific research. This compound has a relatively low toxicity and is easily synthesized and stored. However, its limited solubility in water may affect its bioavailability and efficacy. Further research is needed to optimize its pharmacological properties and develop this compound-based therapies for the treatment of various diseases.

Scientific Research Applications

N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to possess anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, this compound has been shown to have anti-oxidant properties, which may be useful in preventing oxidative damage in various diseases, including neurodegenerative disorders.

properties

IUPAC Name

N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c1-27-18-12-6-3-9-15(18)20(26)25-22(28)24-16-10-4-2-8-14(16)21-23-17-11-5-7-13-19(17)29-21/h2-13H,1H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFLBZVFNPJPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.